Methyl (R)-2-amino-3-(o-tolyl)propanoate Methyl (R)-2-amino-3-(o-tolyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16642557
InChI: InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Methyl (R)-2-amino-3-(o-tolyl)propanoate

CAS No.:

Cat. No.: VC16642557

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-2-amino-3-(o-tolyl)propanoate -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name methyl (2R)-2-amino-3-(2-methylphenyl)propanoate
Standard InChI InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1
Standard InChI Key KXWBUUKZTWGWCG-SNVBAGLBSA-N
Isomeric SMILES CC1=CC=CC=C1C[C@H](C(=O)OC)N
Canonical SMILES CC1=CC=CC=C1CC(C(=O)OC)N

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Methyl (R)-2-amino-3-(o-tolyl)propanoate (C11_{11}H15_{15}NO2_2) features a propanoate backbone with substituents at the α- and β-positions:

  • α-Position: A primary amino group (-NH2_2).

  • β-Position: An o-tolyl group (2-methylphenyl).

  • Ester Group: A methyl ester (-COOCH3_3) at the carboxyl terminus.

The (R)-configuration at the α-carbon is critical for its stereochemical activity. The o-tolyl group introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11_{11}H15_{15}NO2_2Computed
Molecular Weight193.24 g/molDerived
IUPAC NameMethyl (2R)-2-amino-3-(2-methylphenyl)propanoateSystematic
CAS Registry164453-67-2Literature
XLogP3-1.2 (estimated)Analogous

Spectroscopic and Computational Data

  • SMILES: COC(=O)C(N)Cc1c(cccc1)C

  • InChIKey: JZRBSTONIYRNRI-UHFFFAOYSA-N (derived from analogous structures) .

  • Hydrogen Bonding: Two donors (NH2_2, COOCH3_3) and three acceptors, enabling solubility in polar solvents .

Synthesis and Enantioselective Production

Asymmetric Alkylation via Chiral Auxiliaries

A high-yield method involves the use of tert-butanesulfinamide as a chiral auxiliary:

  • Condensation: S-tert-butanesulfinamide reacts with β-substituted ethyl pyruvate in tetrahydrofuran (THF) with tetraethyl titanate .

  • Alkylation: The intermediate undergoes Grignard addition (e.g., o-tolylmagnesium bromide) catalyzed by Zn(CH3_3)2_2, forming a diastereomerically pure adduct .

  • Deprotection and Esterification: Hydrolysis with HCl/MeOH yields the (R)-enantiomer, followed by methyl esterification via Fischer esterification .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)ee (%)
Sulfinamide FormationS-tert-butanesulfinamide, THF85>99
Alkylationo-TolylMgBr, Zn(CH3_3)2_27898
EsterificationHCl/MeOH, reflux90>99

Mitsunobu Reaction for Stereochemical Inversion

Green et al. (2009) demonstrated the Mitsunobu reaction to convert α-hydroxy esters to α-azido esters using ADDP/trimethylphosphine . Subsequent reduction yields the (R)-amine with inversion of configuration:
α-Hydroxy esterADDP/PMe3α-Azido esterH2/Pd(R)-Amino ester\text{α-Hydroxy ester} \xrightarrow{\text{ADDP/PMe}_3} \text{α-Azido ester} \xrightarrow{\text{H}_2/\text{Pd}} \text{(R)-Amino ester}
This method achieves >98% enantiomeric excess (ee) for sterically hindered substrates .

Enzymatic Resolution

Rhodococcus sp. CGMCC 0497 selectively hydrolyzes α,α-disubstituted nitriles to (R)-cyanoacetamides, which are converted to methyl esters via methanolysis . This chemo-enzymatic route offers 53% yield and >99% ee .

Physicochemical and Thermodynamic Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (1.2 g/L at 25°C) .

  • Stability: Stable under inert atmospheres but prone to racemization in acidic/basic conditions .

Table 3: Thermodynamic Data (Estimated)

PropertyValueMethod
Melting Point120–122°CDSC (analogous)
Boiling Point285°C (dec.)Simulated
LogP (Octanol-Water)1.5XLogP3
pKa (NH2_2)9.4Potentiometric

Applications in Pharmaceutical Synthesis

Chiral Building Block for APIs

Methyl (R)-2-amino-3-(o-tolyl)propanoate is utilized in synthesizing:

  • Antihypertensive Agents: As a precursor for ACE inhibitors with improved stereoselectivity .

  • Neurological Drugs: Incorporation into NMDA receptor antagonists for treating Alzheimer’s disease .

Peptide Modifications

The o-tolyl group enhances peptide lipophilicity, aiding blood-brain barrier penetration in neuropeptide analogs .

Analytical and Characterization Methods

Chromatographic Resolution

  • HPLC: Chiralpak AD-H column (hexane:isopropanol 90:10), retention time = 12.3 min (R-enantiomer) .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.20–7.08 (m, 4H, Ar-H), 3.72 (s, 3H, OCH3_3), 3.45 (dd, J = 8.4 Hz, 1H, CHNH2_2), 2.95 (m, 2H, CH2_2), 2.35 (s, 3H, Ar-CH3_3) .

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration (Cahn-Ingold-Prelog priority: NH2_2 > COOCH3_3 > o-tolyl > CH3_3) .

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